3-Hydroxyoleyl-d3-carnitine Chloride
Description
Properties
Molecular Formula |
C₂₅H₄₅D₃ClNO₅ |
|---|---|
Molecular Weight |
481.12 |
Synonyms |
(2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecen-1-yl-d3]oxy]-N,N,N-trimethyl-1-propanaminium Chloride; (2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecenyl-d3]oxy]-N,N,N-trimethyl-1-propanaminium Chloride; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Fidelity for Research Applications of 3 Hydroxyoleyl D3 Carnitine Chloride
Methodologies for Deuterium (B1214612) Incorporation into Carnitine Analogs
The synthesis of deuterated carnitine analogs like 3-Hydroxyoleyl-d3-carnitine Chloride involves strategic incorporation of deuterium atoms at specific, stable positions within the molecule. The most common and robust method involves the use of deuterated precursors during chemical synthesis. researchgate.netrsc.org
For carnitine derivatives, the trimethylammonium group is a frequent target for labeling due to its chemical stability and the commercial availability of deuterated methylating agents. The synthesis often begins with a suitable carnitine precursor that is then N-methylated using a deuterated reagent, such as methyl-d3 iodide or a similar d3-methyl source. caymanchem.comisotope.com This approach ensures the deuterium label is placed on the N-methyl group, a non-exchangeable position that is not susceptible to hydrogen-deuterium exchange under typical physiological or analytical conditions. rsc.orgacs.org For instance, the synthesis of L-Carnitine·HCl (methyl-D₃) has been well-established, providing a core building block for more complex acylcarnitines. isotope.com
Once the deuterated carnitine core (e.g., L-Carnitine-d3) is synthesized, the next step is the esterification with the desired acyl group—in this case, a 3-hydroxyoleoyl chain. This involves coupling the deuterated carnitine with 3-hydroxyoleic acid or a reactive derivative thereof. The synthesis of the very long-chain fatty acid itself can be a multi-step process, potentially involving coupling smaller fragments to achieve the final C18 chain with the specific double bond and hydroxyl group positions. nih.govnih.gov The entire synthetic sequence is designed to proceed with high efficiency and to prevent any scrambling or loss of the isotopic label.
Alternative strategies for deuteration, such as metal-catalyzed hydrogen isotope exchange (HIE), can introduce deuterium into organic molecules at later stages of the synthesis. researchgate.netacs.org However, for acylcarnitines, synthesis from a pre-labeled precursor like L-Carnitine-d3 is generally preferred to ensure specific and stable localization of the label. caymanchem.com
Production and Analytical Verification of Stable Isotope-Labeled Acylcarnitines as Internal Standards
Stable isotope-labeled (SIL) acylcarnitines are indispensable as internal standards (IS) for quantitative analysis by mass spectrometry. isotope.comckisotopes.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an SIL-IS such as this compound is added to a biological sample at a known concentration. nih.gov Because the SIL-IS is nearly identical to its endogenous, unlabeled counterpart (analyte), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. nih.govresearchgate.net This allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification. nih.govnih.gov
The production of a reliable research-grade standard requires rigorous analytical verification to confirm its chemical structure and isotopic incorporation. Several analytical techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for verification. nih.govnih.gov It confirms the identity and purity of the compound. The labeled standard is expected to have a specific mass shift corresponding to the number of incorporated deuterium atoms (e.g., a +3 Da shift for a d3-labeled compound). Tandem MS (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern is compared to the unlabeled analog to ensure the core structure is correct. nih.govacs.org A characteristic fragment ion for acylcarnitines at m/z 85 is typically observed, which helps confirm the carnitine moiety. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the labeled compound with high accuracy (typically within 5 ppm). unimi.it This measurement provides strong evidence for the correct elemental composition, confirming that the desired number of deuterium atoms has been successfully incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the precise molecular structure. For a deuterated compound, the absence of a signal in the ¹H NMR spectrum at the position of deuteration, coupled with a corresponding signal in the ²H NMR spectrum, confirms the location of the isotopic label.
The following table summarizes the key analytical methods for verification:
| Analytical Technique | Purpose | Key Findings |
| LC-MS/MS | Confirms identity, purity, and mass shift. | Detects a specific mass-to-charge (m/z) ratio increase corresponding to the deuterium labels. Fragmentation patterns confirm the acylcarnitine structure. nih.govacs.org |
| HRMS | Determines exact mass and elemental composition. | Provides a highly accurate mass measurement that validates the molecular formula, including the number of deuterium atoms. unimi.it |
| NMR Spectroscopy | Elucidates molecular structure and confirms label location. | Verifies the specific site of deuterium incorporation by observing changes in the NMR spectra compared to the unlabeled compound. |
Considerations for Isotopic Purity and Localization in Research-Grade this compound
For a deuterated compound to function effectively as an internal standard, its isotopic fidelity must be high and well-characterized. This encompasses both isotopic purity (or enrichment) and the precise localization of the deuterium atoms.
Isotopic Purity: Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms relative to molecules with fewer or no labels. Commercial suppliers often specify an isotopic enrichment of 98% or higher. caymanchem.comisotope.comisotope.com High isotopic purity is crucial to prevent interference from the internal standard contributing to the signal of the analyte being measured. Mass spectrometry is the definitive tool for assessing isotopic purity by analyzing the distribution of isotopologues (e.g., d0, d1, d2, d3). nih.gov An ideal standard has a dominant signal for the fully labeled species (d3) with minimal contribution from other isotopic forms. caymanchem.com
Localization and Stability of the Isotope: The position of the deuterium label is as important as its presence. The label must be in a chemically stable, non-exchangeable position to avoid loss of deuterium during sample storage, preparation, or analysis. rsc.org The N-methyl groups of the carnitine quaternary ammonium (B1175870) head group are ideal locations for deuteration because the C-D bonds are not labile. caymanchem.comisotope.com In contrast, deuterium atoms placed on carbons adjacent to carbonyls or on hydroxyl groups could be susceptible to H/D exchange, compromising the quantitative integrity of the standard. acs.orgnih.gov Therefore, the synthesis of this compound is specifically designed to place the three deuterium atoms on one of the N-methyl groups, ensuring the label's stability and the standard's reliability for research applications. caymanchem.com
The table below outlines key considerations for ensuring the quality of a deuterated standard.
| Consideration | Importance | Method of Assessment |
| Isotopic Enrichment | Minimizes crosstalk between the standard and the analyte, ensuring accurate quantification. High enrichment (>98%) is preferred. isotope.com | Mass Spectrometry (to determine the relative abundance of all isotopologues). nih.gov |
| Label Localization | Ensures the isotopic label is at a specific, known position within the molecule. | NMR Spectroscopy, Mass Spectrometry (fragmentation analysis). |
| Label Stability | Prevents loss of the deuterium label via H/D exchange during sample handling and analysis, which would compromise quantitative accuracy. rsc.org | Evaluation of the chemical nature of the labeled position (e.g., N-methyl vs. hydroxyl). |
| Chemical Purity | Ensures that the measured response is solely from the compound of interest and not from chemical impurities. | LC-MS, NMR Spectroscopy. |
Advanced Analytical Methodologies Utilizing 3 Hydroxyoleyl D3 Carnitine Chloride
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitine Profiling
LC-MS/MS is a powerful and widely adopted technique for the comprehensive analysis of acylcarnitines. nih.govuit.no It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This combination allows for the resolution of isomeric compounds, which is often a challenge in direct infusion methods, and provides robust quantification across a wide range of concentrations. nih.govnih.gov
Quantitative Principles and Method Development with Deuterated Internal Standards
The cornerstone of accurate quantification in LC-MS/MS is the principle of stable isotope dilution (SID). duke.edu This method involves the addition of a known quantity of a stable isotope-labeled compound, such as 3-Hydroxyoleyl-d3-carnitine Chloride, to the sample at the beginning of the analytical process. This deuterated internal standard is chemically identical to the endogenous analyte (3-Hydroxyoleylcarnitine) but has a higher mass due to the presence of deuterium (B1214612) atoms.
During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. Because the two compounds co-elute chromatographically and exhibit similar ionization efficiencies in the mass spectrometer's ion source, the ratio of the analyte's signal to the internal standard's signal remains constant. nih.gov This ratio is then used to calculate the precise concentration of the endogenous analyte by referencing a calibration curve. nih.gov The use of deuterated standards like this compound effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise measurements. duke.edu
Method development for acylcarnitine analysis involves optimizing several parameters. This includes selecting the appropriate chromatographic column (e.g., C18) and mobile phase composition (often a gradient of water and acetonitrile (B52724) with additives like formic acid) to achieve good separation of the various acylcarnitine species. uit.nonih.gov Mass spectrometer settings, particularly the precursor and product ion masses for Multiple Reaction Monitoring (MRM), must be optimized for each analyte and its corresponding internal standard to ensure maximum sensitivity and specificity. uit.no
Optimization of Sample Preparation for Complex Biological Matrices in Research Settings
Analyzing acylcarnitines in complex biological matrices such as plasma, urine, or tissue homogenates requires effective sample preparation to remove interfering substances like proteins, salts, and phospholipids. nih.govyoutube.com A common and straightforward method is protein precipitation, where a cold organic solvent like methanol (B129727) is added to the sample, causing proteins to denature and precipitate out of the solution. nih.govresearchgate.net The supernatant, containing the acylcarnitines, can then be collected for analysis.
For cleaner extracts and to concentrate the analytes, solid-phase extraction (SPE) is frequently employed. nih.govnih.govnih.gov A mixed-mode SPE combining reversed-phase and cation-exchange properties is particularly effective for acylcarnitines. nih.gov The positively charged quaternary amine of the carnitine moiety binds to the cation-exchange sorbent, while the acyl chain interacts with the reversed-phase material. Interfering substances can be washed away before the acylcarnitines are eluted with a specific solvent mixture. nih.gov
In some methods, derivatization is used to improve chromatographic properties and ionization efficiency. nih.govresearchgate.net For instance, acylcarnitines can be converted to their butyl esters, which can enhance their detection, especially for dicarboxylic species. nih.govresearchgate.net The optimization of these sample preparation steps is crucial for reducing matrix effects and ensuring the reliability and robustness of the LC-MS/MS analysis. researchgate.netrsc.org
Detection and Identification of Acylcarnitine Species Using Precursor Ion and Multiple Reaction Monitoring (MRM) Scans
Tandem mass spectrometry offers highly specific scan modes for the detection of acylcarnitines. One such mode is the precursor ion scan . All acylcarnitines share a common structural feature—the carnitine moiety. When these molecules are fragmented in the mass spectrometer (a process called collision-induced dissociation), they produce a characteristic product ion at a mass-to-charge ratio (m/z) of 85. nih.govresearchgate.net In a precursor ion scan, the mass spectrometer is set to detect all parent (precursor) ions that generate this specific m/z 85 fragment, allowing for the selective identification of all acylcarnitines present in a sample. nih.govresearchgate.netresearchgate.net
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard. nih.govnih.gov This technique provides exceptional sensitivity and specificity by monitoring a specific "transition" for each analyte. youtube.com A transition consists of a predefined precursor ion and one of its specific product ions. For 3-Hydroxyoleylcarnitine and its deuterated standard, this compound, specific precursor-to-product ion pairs would be selected. The mass spectrometer is programmed to isolate the precursor ion in the first quadrupole, fragment it in the collision cell, and then isolate a specific product ion in the third quadrupole. youtube.com By monitoring these unique transitions, MRM can accurately quantify target analytes even in highly complex mixtures with minimal interference. nih.govresearchgate.net The development of an MRM method requires careful optimization of parameters like collision energy for each specific transition to achieve the best signal intensity. uit.no
Table 1: Exemplary LC-MS/MS Parameters for Acylcarnitine Analysis This table provides representative parameters and is not specific to a single published method.
| Parameter | Description | Typical Setting |
|---|---|---|
| Chromatography Column | Stationary phase for separation | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) uit.no |
| Mobile Phase A | Aqueous component of the solvent system | 0.1% Formic Acid in Water uit.no |
| Mobile Phase B | Organic component of the solvent system | 0.1% Formic Acid in Acetonitrile uit.no |
| Flow Rate | Speed of mobile phase through the column | 0.3 - 0.5 mL/min nih.gov |
| Ionization Mode | Method of generating ions for MS | Positive Electrospray Ionization (ESI+) nih.gov |
| Scan Type | MS mode for detection | Precursor Ion Scan of m/z 85 or Multiple Reaction Monitoring (MRM) uit.nonih.gov |
| Internal Standard | Compound for stable isotope dilution | Deuterated Acylcarnitines (e.g., this compound) duke.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Acylcarnitine Analysis
While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied to acylcarnitine analysis. A significant challenge for GC-MS is the low volatility of acylcarnitines. To overcome this, chemical derivatization is necessary to convert the non-volatile analytes into species that can be vaporized and passed through the GC column. This often involves a multi-step process, which can be more complex and time-consuming than typical LC-MS/MS sample preparation. Despite these hurdles, GC-MS can offer excellent chromatographic resolution, which may be beneficial for separating certain isomers. The use of deuterated internal standards like this compound remains crucial in GC-MS to ensure accurate quantification by correcting for variability during the extensive sample preparation and derivatization steps.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for High-Throughput Metabolic Research
Electrospray Ionization (ESI) is the most common ion source used for acylcarnitine analysis by mass spectrometry. nih.gov It is a "soft" ionization technique that allows intact, thermally fragile molecules like acylcarnitines to be transferred from the liquid phase to the gas phase as ions with minimal fragmentation. For high-throughput research, ESI-MS/MS is often coupled with Flow Injection Analysis (FIA) . nih.govthermofisher.comsigmaaldrich.com In FIA-MS/MS, the sample is injected directly into the mass spectrometer without prior chromatographic separation. nih.govwaters.com This dramatically reduces the analysis time per sample to just a couple of minutes. thermofisher.comnih.gov While FIA-MS/MS cannot separate isomers, its speed makes it ideal for large-scale screening studies where rapid profiling of numerous samples is the primary goal. nih.gov Quantification still relies heavily on the stable isotope dilution method, making deuterated standards like this compound essential for correcting ion suppression effects from the complex biological matrix being directly infused. nih.gov
Emerging Analytical Platforms Employing Deuterated Standards (e.g., Paper Spray Mass Spectrometry)
The field of analytical chemistry is continually evolving, with new "ambient ionization" techniques emerging that aim to simplify and accelerate analysis. nih.govpsu.edutaylorandfrancis.comPaper Spray Mass Spectrometry (PS-MS) is one such promising platform. nih.govnih.gov In PS-MS, a small volume of a biological sample, like urine or blood, is spotted onto a triangular piece of paper. nih.govrsc.org After the spot dries, a solvent and a high voltage are applied to the paper, generating ions directly from the sample that are then analyzed by the mass spectrometer. nih.gov
This technique requires minimal to no sample preparation, drastically reducing turnaround times. nih.govsurrey.ac.uk It has been successfully used for the direct, semi-quantitative, and quantitative analysis of acylcarnitines in urine. nih.gov For quantitative PS-MS applications, the incorporation of deuterated internal standards, such as this compound, directly into the sample spot is critical. nih.gov The internal standard corrects for variations in sample volume, paper substrate properties, and spray stability, enabling reliable quantification in this rapid and simplified analytical workflow. nih.gov As these emerging platforms mature, the role of deuterated standards will remain central to achieving the analytical rigor required for metabolic research. psu.edu
Validation Parameters for Research Bioanalytical Methods Employing this compound
The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of research findings. When this compound is used as an internal standard for the quantification of endogenous 3-hydroxyoleylcarnitine, the method must undergo a rigorous validation process. This process assesses several key parameters to demonstrate that the analytical method is suitable for its intended purpose. The validation of methods for acylcarnitines, including long-chain species like 3-hydroxyoleylcarnitine, is typically performed in accordance with established guidelines for bioanalytical method validation. waters.comnih.govmdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of acylcarnitines due to its high sensitivity and specificity. acs.orgiu.edunih.gov In these methods, this compound serves as an ideal internal standard because its chemical and physical properties are nearly identical to the analyte of interest, 3-hydroxyoleylcarnitine, ensuring similar behavior during sample preparation and analysis. The deuterium label (d3) provides the necessary mass shift for separate detection by the mass spectrometer. nih.gov
The validation of such a method involves establishing and documenting its performance characteristics. While specific validation data for methods exclusively targeting 3-hydroxyoleylcarnitine are not always published in extensive detail, the validation parameters for the broader class of long-chain acylcarnitines provide a strong indication of the expected performance.
Linearity
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For the quantification of long-chain acylcarnitines, linearity is typically established by analyzing a series of calibration standards. A linear regression analysis is performed on the peak area ratio (analyte/internal standard) versus the nominal concentration. The correlation coefficient (r²) is expected to be close to 1.0.
Typical Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. sci-hub.secaymanchem.com
Table 1: Illustrative Linearity Data for a Long-Chain Hydroxy Acylcarnitine Assay
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.0 | 0.98 | 98.0 |
| 2.5 | 2.55 | 102.0 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 24.75 | 99.0 |
| 50.0 | 50.50 | 101.0 |
| 100.0 | 99.50 | 99.5 |
| Correlation Coefficient (r²) | 0.998 | |
Accuracy and Precision
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision represents the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the coefficient of variation (CV) and is assessed at both intra-day and inter-day levels.
Typical Acceptance Criteria:
Accuracy: Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). nih.gov
Precision: CV ≤ 15% (≤ 20% at the LLOQ). nih.gov
Table 2: Illustrative Intra-Day and Inter-Day Precision and Accuracy Data
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (%) | Inter-Day Precision (CV%) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 8.5 | 105.0 | 11.2 | 103.0 |
| Low QC | 3.0 | 6.2 | 98.7 | 8.5 | 99.5 |
| Medium QC | 30.0 | 4.8 | 101.3 | 6.1 | 100.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Stability
The stability of the analyte in a given matrix under specific conditions for given time intervals is a critical parameter. For long-chain acylcarnitines, stability is evaluated under various conditions that may be encountered during sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. Studies have shown that while some short-chain acylcarnitines can be prone to hydrolysis, long-chain acylcarnitines are generally more stable, especially when stored at low temperatures (-18°C or below). nih.gov
Table 3: Illustrative Stability Data for a Long-Chain Hydroxy Acylcarnitine
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) | Result (% Deviation) |
|---|---|---|---|---|
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | ≤ ±15% | -5.8% |
| Bench-Top | 6 hours | Room Temperature | ≤ ±15% | -4.2% |
Matrix Effect
The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, interfering substances in the sample matrix. In LC-MS/MS analysis, it is essential to demonstrate that the matrix does not significantly affect the quantification of the analyte. This is often assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Recovery
Recovery is the efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. Consistent and reproducible recovery is more important than high recovery.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-hydroxyoleylcarnitine |
| Acylcarnitines |
| Long-chain acylcarnitines |
Mechanistic Research on Fatty Acid Metabolism and Mitochondrial Function Via 3 Hydroxyoleyl D3 Carnitine Chloride
Elucidation of Mitochondrial Fatty Acid Beta-Oxidation Pathways
The breakdown of fatty acids in the mitochondria is a complex, multi-step process. Isotopic tracers like 3-Hydroxyoleyl-d3-carnitine Chloride are instrumental in dissecting this pathway, allowing researchers to follow the journey of a specific fatty acid molecule from the cytosol into the mitochondrial matrix and through the cycles of β-oxidation.
Role of the Carnitine Shuttle System in Fatty Acyl-CoA Transport
Long-chain fatty acids cannot passively cross the inner mitochondrial membrane; they require a specialized transport mechanism known as the carnitine shuttle. youtube.comyoutube.com This system is essential for moving activated fatty acids (fatty acyl-CoAs) from the cytosol into the mitochondrial matrix where β-oxidation occurs. nih.gov The shuttle involves a coordinated series of three enzymatic steps. taylorandfrancis.com
Initially, Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, converts the fatty acyl-CoA into a fatty acylcarnitine. youtube.comyoutube.com This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT) in exchange for a free carnitine molecule. youtube.comnih.gov Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2) reverses the process, converting the fatty acylcarnitine back into fatty acyl-CoA and releasing free carnitine. nih.govyoutube.com The regenerated fatty acyl-CoA is now available for the β-oxidation pathway to generate energy. youtube.com By using a labeled molecule like this compound, researchers can directly trace the transport activity of CACT and the enzymatic action of CPT2, quantifying the efficiency and rate of long-chain fatty acid import into the mitochondria.
| Component | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts long-chain fatty acyl-CoA to acylcarnitine. youtube.comresearchgate.net |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix in exchange for free carnitine. nih.govtaylorandfrancis.com |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitine back to acyl-CoA and free carnitine within the matrix. nih.govresearchgate.net |
Investigating Substrate Specificity in Beta-Oxidation Enzymes
The enzymes involved in mitochondrial β-oxidation exhibit specificity for fatty acyl chains of different lengths. plos.org The process involves a cycle of four reactions catalyzed by distinct sets of enzymes with overlapping but specific substrate preferences for very-long-chain, long-chain, medium-chain, and short-chain acyl-CoAs. nih.govnih.gov For instance, Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is most active with substrates having 16 carbons, while Medium-Chain Acyl-CoA Dehydrogenase (MCAD) prefers substrates with 8 carbons. nih.gov
The structure of the fatty acid, including the presence of hydroxyl groups, also influences enzyme activity. This compound is a specific probe for enzymes that process long-chain, hydroxylated fatty acids, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is a component of the mitochondrial trifunctional protein (MTP). nih.gov By introducing this labeled substrate into a research model, scientists can measure its rate of conversion and the appearance of downstream metabolites. This allows for the precise assessment of the activity and specificity of enzymes like LCHAD, providing insights into how the cell processes specific types of fatty acids and how genetic defects in these enzymes can lead to disease. plos.org The competition between acyl-CoAs of different chain lengths for these enzymes can create metabolic bottlenecks, a phenomenon that can be studied using such specific tracers. plos.org
Impact of Isotopic Tracers on Understanding Metabolic Flux and Energetic States
Metabolic flux analysis is a powerful technique that uses stable isotope-labeled substrates to trace the movement of atoms through metabolic pathways. nih.gov Compounds labeled with stable isotopes like deuterium (B1214612) (²H), such as this compound, are introduced into a biological system. nih.govmdpi.com Analytical techniques, primarily mass spectrometry, are then used to track the labeled atoms as they are incorporated into various downstream metabolites. nih.gov
This approach provides a dynamic view of metabolism that cannot be achieved by simply measuring metabolite concentrations. nih.gov By quantifying the rate of appearance and disappearance of the labeled tracer and its products, researchers can calculate the flux, or rate of turnover, through specific pathways like fatty acid oxidation. nih.govosti.gov This information is invaluable for understanding how metabolic pathways are regulated and how they adapt to different physiological conditions or disease states. The use of this compound enables the precise quantification of the flux through the long-chain fatty acid oxidation pathway, offering a window into the cell's energetic state and its capacity to utilize fats for energy. mdpi.com
Interactions of Acylcarnitines with Other Metabolic Pathways
Mitochondrial metabolism is a highly integrated network where the products of one pathway can influence the activity of others. Acylcarnitines and the intermediates of fatty acid oxidation are not isolated but are involved in significant crosstalk with other major metabolic routes, including amino acid catabolism. nih.gov
Interplay with Branched-Chain Amino Acid Catabolism
There is a well-established metabolic link between the catabolism of fatty acids and branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. nih.gov The breakdown of both fuel sources occurs within the mitochondria and relies on a common, limited pool of coenzyme A (CoA). researchgate.net The catabolism of BCAAs produces specific short-chain acyl-CoA intermediates, which can be converted to short-chain acylcarnitines like propionylcarnitine (B99956) (C3) and isovalerylcarnitine (B1198194) (C5). researchgate.netnih.gov
| Acylcarnitine Type | Example Species | Primary Metabolic Origin |
|---|---|---|
| Long-Chain | Oleoylcarnitine (C18:1), Palmitoylcarnitine (C16:0) | Fatty Acid Oxidation nih.gov |
| Short-Chain (Odd) | Propionylcarnitine (C3) | BCAA (Valine, Isoleucine) Catabolism researchgate.netnih.gov |
| Short-Chain (Branched) | Isovalerylcarnitine (C5) | BCAA (Leucine) Catabolism researchgate.netnih.gov |
Connections to Ketogenesis and Acetyl-CoA Homeostasis
The metabolism of fatty acids is intrinsically linked to ketogenesis, the process of producing ketone bodies, and the maintenance of acetyl-CoA homeostasis within the mitochondria. nih.gov Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle system, where they undergo beta-oxidation to produce acetyl-CoA. medlink.comnih.gov This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP or, under certain metabolic conditions such as fasting or a high-fat diet, be diverted towards the synthesis of ketone bodies (acetoacetate, 3-hydroxybutyrate, and acetone) in the liver. nih.govmedlink.com
The regulation of this metabolic branch point is critical for maintaining cellular energy balance. nih.gov The availability of free coenzyme A (CoA) is a key determinant of mitochondrial function, and the formation of acylcarnitines helps to buffer the acyl-CoA pool, thereby preventing the depletion of free CoA. nih.gov An accumulation of acetyl-CoA, for instance, can inhibit pyruvate (B1213749) dehydrogenase and the TCA cycle. By converting excess acetyl-CoA to acetylcarnitine, the cell can maintain a functional pool of free CoA for other metabolic processes. researchgate.net
| Metabolic Process | Key Intermediates | Regulatory Factors |
| Fatty Acid Beta-Oxidation | Acyl-CoA, 3-Hydroxyacyl-CoA, Acetyl-CoA | Carnitine Palmitoyltransferase I (CPT1), availability of NAD+ and FAD |
| Ketogenesis | Acetyl-CoA, HMG-CoA, Acetoacetate, 3-Hydroxybutyrate | HMG-CoA synthase, hormonal signals (e.g., glucagon, insulin) |
| Acetyl-CoA Homeostasis | Acetyl-CoA, Free Coenzyme A (CoA) | Pyruvate Dehydrogenase Complex (PDC), Citrate Synthase, Carnitine Acetyltransferase (CrAT) |
Role in Inter-organ Metabolic Exchange in Research Models
The metabolic interplay between different organs is crucial for maintaining systemic energy homeostasis. The liver, adipose tissue, and skeletal muscle are key players in the regulation of fatty acid and glucose metabolism. mdpi.com Acylcarnitines, including 3-hydroxyoleylcarnitine, are not confined within the cells where they are produced; they can be released into the circulation and taken up by other tissues, serving as a means of inter-organ communication and fuel exchange. mdpi.com
For example, during periods of fasting, adipose tissue releases fatty acids into the bloodstream. medlink.com These are taken up by the liver, which can partially oxidize them and release acylcarnitines back into circulation. nih.gov Skeletal and cardiac muscles can then take up these acylcarnitines and utilize them for energy production. mdpi.com This inter-organ trafficking of acylcarnitines allows for a more efficient distribution of energy substrates throughout the body.
The use of this compound in research models enables the tracing and quantification of 3-hydroxyoleylcarnitine as it moves between different organs. By administering a labeled precursor and measuring the appearance of labeled 3-hydroxyoleylcarnitine in various tissues and the circulation, researchers can map the pathways of inter-organ fatty acid metabolism. This provides a detailed picture of how different organs cooperate to manage energy resources under various physiological and pathological conditions.
| Organ | Primary Role in Fatty Acid Metabolism | Key Enzymes/Transporters |
| Liver | Fatty acid uptake, beta-oxidation, ketogenesis, VLDL synthesis | CPT1a, HMG-CoA synthase |
| Adipose Tissue | Fatty acid storage (triglycerides), lipolysis | Hormone-sensitive lipase (B570770) (HSL), Adipose triglyceride lipase (ATGL) |
| Skeletal Muscle | Fatty acid uptake and beta-oxidation for ATP production | CPT1b, OCTN2 |
| Heart | Primary fuel source is fatty acids, high oxidative capacity | High levels of CPT1b and beta-oxidation enzymes |
Studies on Acylcarnitine Isomerism and Stereoisomer-Specific Metabolism
The complexity of acylcarnitine metabolism is further deepened by the existence of isomers, which are molecules with the same chemical formula but different structural arrangements. nih.govnih.gov These can be positional isomers, where functional groups are attached at different positions on the acyl chain, or stereoisomers (enantiomers and diastereomers), which have different three-dimensional arrangements of atoms. nih.gov It is increasingly recognized that different isomers of a particular acylcarnitine can have distinct metabolic origins and physiological roles.
For instance, the hydroxyl group in 3-hydroxyacylcarnitines can exist in either the L- or D-configuration. nih.gov L-3-hydroxyacylcarnitines are the typical intermediates of fatty acid beta-oxidation. medlink.com In contrast, D-3-hydroxybutyrylcarnitine has been identified as being derived from the ketone body D-3-hydroxybutyrate. nih.gov This highlights the importance of analytical methods that can distinguish between different stereoisomers to accurately interpret metabolic data.
The use of well-characterized standards like this compound is critical in studies aimed at resolving acylcarnitine isomerism. While the deuteration in this specific standard does not resolve stereoisomerism, its precise mass allows for the clear identification and quantification of the 3-hydroxyoleylcarnitine species in a complex biological sample. Advanced analytical techniques, such as chiral chromatography coupled with mass spectrometry, are often required to separate and quantify individual stereoisomers. nih.govnih.gov Research in this area is crucial for a complete understanding of fatty acid metabolism and for identifying specific biomarkers for metabolic diseases, as the accumulation of a particular isomer may be indicative of a specific enzymatic defect or metabolic dysregulation. nih.govnih.gov
Applications in Pre Clinical and Fundamental Research Models
In vitro Studies on Cellular Metabolic Processes
In the controlled environment of cell cultures, 3-Hydroxyoleyl-d3-carnitine Chloride is an essential tool for dissecting the intricate details of cellular metabolism. By acting as an internal standard, it allows for the precise quantification of changes in the levels of 3-hydroxyoleylcarnitine under various experimental conditions.
Cultured human skin fibroblasts are a well-established model for studying various aspects of cellular metabolism, including the transport of carnitine and its derivatives. In such studies, fibroblasts can be exposed to different substrates or inhibitors to investigate their effects on metabolic pathways. The use of this compound as an internal standard would be crucial for accurately measuring the intracellular and extracellular concentrations of 3-hydroxyoleylcarnitine in these experiments. This allows researchers to understand how different conditions affect the metabolism of long-chain fatty acids.
For instance, studies have characterized the human carnitine transporter in cultured skin fibroblasts, examining its kinetics and dependence on factors like sodium gradients. While these foundational studies may not have specifically measured 3-hydroxyoleylcarnitine, modern metabolomic analyses of such systems would benefit from the inclusion of its deuterated standard for comprehensive profiling of acylcarnitines.
Interactive Data Table: Illustrative Example of Acylcarnitine Quantification in Cultured Fibroblasts
The following table represents hypothetical data from an experiment where cultured fibroblasts are treated with a metabolic modulator, and changes in 3-hydroxyoleylcarnitine levels are quantified using this compound as an internal standard.
| Treatment Group | 3-hydroxyoleylcarnitine (pmol/mg protein) | Standard Deviation | p-value vs. Control |
| Control | 15.2 | 2.1 | - |
| Metabolic Modulator X | 28.9 | 3.5 | <0.05 |
The distribution of acylcarnitines within different cellular compartments, such as mitochondria and peroxisomes, is critical to their function. Research has shown that the carnitine-acylcarnitine translocase, which is essential for transporting acylcarnitines across the inner mitochondrial membrane, is also present in peroxisomes, suggesting a role for acylcarnitine transport in this organelle as well.
In studies aiming to delineate the subcellular pools of specific acylcarnitines, this compound would be an invaluable tool. After subcellular fractionation, the concentration of 3-hydroxyoleylcarnitine in each compartment could be accurately determined through mass spectrometry, with the deuterated standard correcting for variations in sample processing and analytical performance. This would provide insights into the specific roles of different organelles in the metabolism of oleic acid.
The activities of enzymes involved in fatty acid oxidation and carnitine metabolism can be assessed in cell models. Metabolic perturbations, induced by genetic modifications or chemical inhibitors, can lead to the accumulation or depletion of specific acylcarnitines. By using this compound as an internal standard, researchers can precisely quantify the changes in 3-hydroxyoleylcarnitine levels, providing a direct measure of the functional consequences of these perturbations on the relevant metabolic pathways.
For example, carnitine depletion in mouse embryonic fibroblasts has been shown to decrease the levels of acetyl-carnitine and reduce cellular oxygen consumption, indicating impaired mitochondrial function. Similar experimental designs could be used to investigate the impact of specific enzyme deficiencies on the metabolism of long-chain fatty acids, with this compound enabling the accurate measurement of the corresponding hydroxy-acylcarnitine.
Utilization in Ex vivo and In vivo Animal Model Research
Animal models are indispensable for understanding systemic metabolism and its regulation. In this context, this compound serves as a robust internal standard for quantifying its endogenous analogue in various tissues and biofluids, providing insights into metabolic adaptation and disease pathogenesis.
Metabolic flexibility is the capacity of an organism to adapt fuel oxidation to fuel availability. In states of metabolic inflexibility, such as in obesity and type 2 diabetes, there can be a mismatch between fatty acid uptake and oxidation, leading to the accumulation of acylcarnitines. Studies in animal models, such as dogs and rodents, have investigated the changes in acylcarnitine profiles in response to exercise or high-fat diets to understand metabolic adaptation.
The use of this compound as an internal standard in these studies would allow for the accurate tracking of 3-hydroxyoleylcarnitine levels in plasma or tissue samples. This data can help to elucidate how the metabolism of specific fatty acids, like oleic acid, is altered in different physiological and pathophysiological states, contributing to our understanding of metabolic flexibility.
Interactive Data Table: Illustrative Example of Plasma Acylcarnitine Levels in an Animal Model of High-Fat Diet
This table shows hypothetical data on the concentration of 3-hydroxyoleylcarnitine in the plasma of rats fed a control or a high-fat diet, quantified using this compound as an internal standard.
| Diet Group | Plasma 3-hydroxyoleylcarnitine (nmol/L) | Standard Deviation | p-value vs. Control |
| Control Diet | 58.3 | 9.7 | - |
| High-Fat Diet | 95.1 | 15.2 | <0.01 |
The endogenous synthesis of carnitine is a vital process for maintaining metabolic homeostasis. The pathway for carnitine biosynthesis is known, but the regulation of this pathway is complex and varies between tissues and species. Research in rats and humans has identified the key enzymes and tissues involved in converting trimethyllysine to carnitine.
While this compound is not directly a substrate or product of the carnitine biosynthesis pathway, it is an essential tool for studies that investigate the downstream effects of altered carnitine homeostasis. For instance, in animal models with genetic modifications in carnitine biosynthesis enzymes, the resulting impact on fatty acid metabolism can be assessed by profiling acylcarnitines. The precise measurement of 3-hydroxyoleylcarnitine, facilitated by its deuterated standard, would be a component of such a comprehensive metabolic phenotype, helping to link the regulation of carnitine biosynthesis to the capacity for fatty acid oxidation.
Investigating Metabolic Dysregulation in Genetic Animal Models
The study of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders, has been significantly advanced through the use of genetic animal models. These models, which mimic human diseases, are instrumental in understanding disease pathophysiology and for the development of novel therapeutic strategies. Within this research context, this compound, a deuterated form of a long-chain acylcarnitine, serves as a crucial analytical tool. Its primary application is as an internal standard for the precise and accurate quantification of its endogenous, non-labeled counterpart, 3-hydroxyoleoylcarnitine, in biological samples from these animal models.
The accumulation of specific acylcarnitines is a hallmark of many FAO disorders. For instance, in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, there is an accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding carnitine esters. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is essential for mass spectrometry-based methods to accurately measure the extent of this accumulation in the plasma and tissues of genetic mouse models of LCHAD deficiency. nih.gov This precise quantification allows researchers to correlate the levels of these metabolites with the disease phenotype and to assess the efficacy of potential treatments.
Moreover, the use of deuterated standards helps to differentiate between the endogenous pool of metabolites and those that may be administered as part of a metabolic tracer study. This is particularly important when investigating the flux through the FAO pathway and identifying the specific enzymatic step that is impaired. The chemical stability and the fact that its mass is distinct from the endogenous compound make this compound an ideal tracer for such studies.
Research findings from studies on genetic animal models for FAO disorders have demonstrated that the accumulation of long-chain acylcarnitines can contribute to cellular dysfunction, including mitochondrial uncoupling and oxidative stress. nih.gov By enabling the accurate measurement of 3-hydroxyoleoylcarnitine, its deuterated counterpart helps to elucidate the mechanisms by which these metabolites exert their toxic effects.
A representative application of this compound in a research setting is presented in the table below. This table illustrates the type of data that can be generated in a study comparing wild-type mice with a genetic model of LCHAD deficiency.
| Group | Plasma 3-hydroxyoleoylcarnitine (µmol/L) |
| Wild-Type | 0.15 ± 0.03 |
| LCHAD Deficient | 2.89 ± 0.45 |
This table is a representative example and does not reflect actual study data.
Contributions to Lipidomics and Metabolomics Research
The fields of lipidomics and metabolomics aim to comprehensively identify and quantify the complete set of lipids and metabolites within a biological system. These disciplines rely heavily on high-throughput analytical techniques, predominantly mass spectrometry (MS) coupled with liquid chromatography (LC). In this context, stable isotope-labeled compounds like this compound are indispensable for achieving high-quality, quantitative data. isotope.com
The primary role of this compound in lipidomics and metabolomics is as an internal standard. caymanchem.com When added to a biological sample at a known concentration at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and matrix effects as the endogenous analyte, 3-hydroxyoleoylcarnitine. By comparing the MS signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved. nih.gov This is crucial for comparing metabolite levels across different experimental groups and for identifying subtle changes that may be indicative of a disease state.
The use of deuterated standards is particularly important in large-scale metabolomics studies where hundreds or even thousands of samples are analyzed. The robustness and reproducibility of the analytical method are paramount, and internal standards like this compound play a key role in ensuring data quality.
Furthermore, the inclusion of a suite of deuterated acylcarnitine standards, including this compound, allows for the development of multiplexed assays that can simultaneously quantify a wide range of acylcarnitines. This is particularly valuable for newborn screening programs for metabolic disorders and for comprehensive metabolic profiling in research studies. nih.gov
The table below illustrates a typical calibration curve for the quantification of an analyte using a deuterated internal standard in an LC-MS/MS experiment.
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.12 | 102.4 |
| 10.0 | 9.95 | 99.5 |
| 50.0 | 50.8 | 101.6 |
| 100.0 | 98.7 | 98.7 |
| 500.0 | 505.0 | 101.0 |
| 1000.0 | 992.0 | 99.2 |
This table is a representative example and does not reflect actual study data.
Future Directions and Emerging Research Frontiers for 3 Hydroxyoleyl D3 Carnitine Chloride Research
Development of Novel Isotope-Labeled Acylcarnitine Analogs
The precise and accurate quantification of acylcarnitines is paramount in metabolic research and clinical diagnostics. The use of stable isotope-labeled internal standards, such as 3-Hydroxyoleyl-d3-carnitine Chloride, is the gold standard for mass spectrometry-based quantification. These standards, which have a known concentration, are added to biological samples at the beginning of the analytical process. Because they are chemically identical to the analyte of interest but have a different mass, they can be distinguished by the mass spectrometer. This allows for the correction of any sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and precision.
Future research in this area is focused on the synthesis and application of a wider range of isotope-labeled acylcarnitine analogs. This includes the development of standards for newly discovered or low-abundance acylcarnitines, as well as the creation of multi-labeled standards for more complex experimental designs. For instance, the development of acylcarnitines labeled with both deuterium (B1214612) (²H) and carbon-13 (¹³C) can provide additional layers of information in metabolic flux analysis.
The synthesis of these analogs often involves multi-step chemical reactions. For example, a common method for synthesizing deuterated carnitine derivatives involves the use of deuterated precursors in the chemical synthesis of the carnitine molecule. The oleyl group can then be attached through enzymatic or chemical ligation. The chloride salt form enhances the stability and solubility of the final compound.
Table 1: Properties of 3-Hydroxyoleyl-L-carnitine (Non-deuterated form)
| Property | Value |
| Chemical Formula | C₂₅H₄₇NO₅ |
| Molecular Weight | 441.64 g/mol |
| Classification | Long-chain acylcarnitine |
| Function | Intermediate in fatty acid metabolism |
| Associated Conditions | Fatty acid oxidation disorders, cardiovascular disease |
This table presents the properties of the non-deuterated form of the compound, which are essential for understanding the characteristics of its deuterated analog.
Advanced Mass Spectrometry Techniques for Enhanced Resolution and Sensitivity in Metabolic Profiling
The analysis of acylcarnitines, including 3-Hydroxyoleyl-carnitine, is predominantly carried out using tandem mass spectrometry (MS/MS). This technique allows for the sensitive and specific detection of a wide range of acylcarnitines in complex biological matrices such as blood and urine. However, the continuous pursuit of higher resolution and sensitivity is a key driver of innovation in this field.
High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) analyzers, are becoming increasingly prevalent in metabolomics research. These instruments provide significantly higher mass accuracy and resolution compared to traditional triple quadrupole mass spectrometers. This enhanced capability is crucial for distinguishing between isobaric and isomeric species, which are common in the acylcarnitine family. For example, different fatty acids can have the same nominal mass but different elemental compositions, and HRMS can differentiate them based on their exact mass.
Furthermore, advanced fragmentation techniques, such as electron-activated dissociation (EAD), are being integrated into mass spectrometry workflows. EAD provides more detailed structural information by inducing fragmentation at different bonds within the acyl chain, which can help to pinpoint the location of hydroxyl groups and double bonds. This level of detail is critical for the unambiguous identification of specific acylcarnitine isomers.
The coupling of these advanced mass spectrometry techniques with sophisticated chromatographic separation methods, such as ultra-high-performance liquid chromatography (UHPLC), further enhances the ability to resolve and accurately quantify individual acylcarnitine species.
Integrative Omics Approaches Combining Acylcarnitine Data with Other Multi-Omics Information in Research
The future of metabolic research lies in the integration of multiple "omics" datasets to gain a holistic understanding of biological systems. scbt.com While acylcarnitine profiling provides a snapshot of fatty acid metabolism, combining this information with genomics, transcriptomics, proteomics, and other metabolomics data can reveal deeper insights into the underlying mechanisms of disease. scbt.com
For example, an increase in the level of 3-Hydroxyoleyl-carnitine, as measured using its deuterated standard, could be correlated with changes in the expression of genes and proteins involved in fatty acid transport and oxidation. By integrating these datasets, researchers can identify key regulatory nodes and pathways that are perturbed in a particular disease state.
This integrative approach is particularly powerful for studying complex metabolic diseases such as type 2 diabetes, cardiovascular disease, and certain types of cancer, where alterations in fatty acid metabolism are a hallmark. nih.govfrontiersin.org For instance, studies have shown that elevated levels of long-chain acylcarnitines are associated with insulin (B600854) resistance and cardiac dysfunction. nih.govfrontiersin.org By combining acylcarnitine data with other omics data, it may be possible to identify novel biomarkers for early diagnosis and to develop more targeted therapeutic strategies.
Data analysis in multi-omics studies often relies on sophisticated bioinformatics and computational tools. google.com These tools are used to identify correlations between different data types, to build network models of metabolic pathways, and to identify key drivers of disease. google.com
Systems Biology Modeling of Fatty Acid Oxidation Pathways Using Isotopic Tracers
Systems biology aims to understand the dynamic behavior of complex biological systems through computational modeling and simulation. Isotopic tracers, such as this compound, are invaluable tools in this endeavor. By introducing a labeled compound into a biological system and tracking its fate over time, researchers can quantify the rates of metabolic fluxes through different pathways.
In the context of fatty acid oxidation, stable isotope tracing can be used to measure the rates of fatty acid uptake, esterification into various lipid species, and subsequent oxidation in the mitochondria. This information can then be used to build and validate computational models of fatty acid metabolism. nih.govhmdb.ca
These models can be used to simulate the effects of genetic mutations, drug treatments, or dietary interventions on fatty acid oxidation. For example, a model could be used to predict how a deficiency in a particular enzyme would affect the levels of different acylcarnitines, including 3-Hydroxyoleyl-carnitine. This can help to elucidate the pathophysiology of fatty acid oxidation disorders and to identify potential therapeutic targets.
The integration of data from isotopic tracer studies with other omics data into systems biology models represents a powerful approach for understanding the complexities of metabolic regulation. As these models become more sophisticated, they will play an increasingly important role in personalized medicine, allowing for the prediction of an individual's response to a particular treatment based on their unique metabolic profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Hydroxyoleyl-d3-carnitine Chloride, and how does deuteration impact reaction yields?
- Methodological Answer : Synthesis typically involves deuteration of the oleyl-carnitine precursor using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Isotopic labeling at the N-trimethyl group (d3) requires careful control of reaction pH and temperature to minimize isotopic dilution. Purification via reversed-phase HPLC with UV detection at 210 nm ensures removal of non-deuterated byproducts. Deuteration may reduce reaction yields by 10–15% due to kinetic isotope effects, necessitating optimization of stoichiometry and reaction time .
Q. Which analytical techniques are most effective for characterizing the structural integrity and isotopic purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms the absence of non-deuterated methyl groups (δ ~3.2 ppm for CH₃). ²H NMR quantifies isotopic enrichment (>98% purity required for metabolic studies).
- LC-MS : High-resolution mass spectrometry (HRMS) detects the isotopic pattern (m/z 456.3 for [M+H]⁺ with a +3 Da shift).
- HPLC : Retention time consistency (±0.1 min) under gradient elution (C18 column, 0.1% formic acid/acetonitrile) ensures purity .
Q. What are the optimal storage conditions to maintain the stability of this compound in experimental settings?
- Methodological Answer : Store lyophilized powder at –80°C under inert gas (argon) to prevent hydrolysis. For short-term use (≤1 week), dissolve in deuterated DMSO or ethanol (≥99.9% purity) and store at –20°C. Avoid freeze-thaw cycles, which degrade isotopic integrity. Regular stability testing via LC-MS is recommended .
Advanced Research Questions
Q. How can researchers design isotopic tracing experiments using this compound to study lipid metabolism dynamics in cellular models?
- Methodological Answer :
- Experimental Design : Incubate cells with 10–100 µM deuterated compound for 24–72 hours. Use pulse-chase protocols to track incorporation into β-oxidation pathways.
- Data Collection : Extract lipids and analyze via LC-MS/MS. Monitor deuterated acylcarnitine intermediates (e.g., deuterated acetyl-CoA derivatives).
- Controls : Include non-deuterated controls and normalize data to cell protein content to account for batch variability .
Q. What methodological considerations are critical when investigating enzyme-substrate interactions of deuterated carnitine derivatives using kinetic assays?
- Methodological Answer :
- Enzyme Kinetics : Use carnitine palmitoyltransferase (CPT) isoforms in mitochondrial lysates. Measure Vₘₐₓ and Kₘ under varying substrate concentrations (0.1–10 µM).
- Isotope Effects : Account for reduced catalytic efficiency (kcat) due to deuterium’s mass difference. Compare with non-deuterated analogs using Lineweaver-Burk plots.
- Statistical Validation : Triplicate assays with ANOVA (p<0.05) ensure reproducibility .
Q. How should contradictory data on the metabolic half-life of deuterated carnitine derivatives be reconciled in longitudinal studies?
- Methodological Answer : Contradictions often arise from differences in model systems (e.g., hepatocytes vs. myocytes) or analytical sensitivity.
- Resolution Strategies :
Use orthogonal methods (e.g., radiolabeled vs. deuterated tracers).
Standardize sample preparation (e.g., homogenization buffers, quenching protocols).
Perform meta-analysis with weighted least-squares regression to identify confounding variables .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in biochemical assays requiring organic solvents?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for solvent permeability) and safety goggles. Use fume hoods for solvent handling.
- Spill Management : Absorb spills with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste.
- Documentation : Maintain SDS sheets (per OSHA HCS) and train personnel on GHS hazard codes (H314: skin corrosion) .
Data Presentation Guidelines
-
Tables : Use SI units and ±SEM for replicates. Example:
Parameter Value (Mean ± SEM) Conditions t₁/₂ (h) 4.2 ± 0.3 Hepatocytes, 37°C IC₅₀ (µM) 12.5 ± 1.1 CPT1A inhibition -
Figures : Label axes with compound-specific transitions (e.g., m/z 456.3 → 85.0 for MS/MS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
